molecular formula C8H7Cl2N3O B13682628 6,8-Dichloro-3,4-dihydro-1H-pyrido[4,3-e][1,4]diazepin-5(2H)-one

6,8-Dichloro-3,4-dihydro-1H-pyrido[4,3-e][1,4]diazepin-5(2H)-one

Cat. No.: B13682628
M. Wt: 232.06 g/mol
InChI Key: GKINRULGMXPRSO-UHFFFAOYSA-N
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Description

6,8-Dichloro-3,4-dihydro-1H-pyrido[4,3-e][1,4]diazepin-5(2H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by its pyrido[4,3-e][1,4]diazepine core, which is substituted with chlorine atoms at the 6 and 8 positions.

Preparation Methods

The synthesis of 6,8-Dichloro-3,4-dihydro-1H-pyrido[4,3-e][1,4]diazepin-5(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific reaction conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production .

Chemical Reactions Analysis

6,8-Dichloro-3,4-dihydro-1H-pyrido[4,3-e][1,4]diazepin-5(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: Chlorine atoms at the 6 and 8 positions can be substituted with other functional groups using suitable reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

6,8-Dichloro-3,4-dihydro-1H-pyrido[4,3-e][1,4]diazepin-5(2H)-one has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,8-Dichloro-3,4-dihydro-1H-pyrido[4,3-e][1,4]diazepin-5(2H)-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

6,8-Dichloro-3,4-dihydro-1H-pyrido[4,3-e][1,4]diazepin-5(2H)-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H7Cl2N3O

Molecular Weight

232.06 g/mol

IUPAC Name

6,8-dichloro-1,2,3,4-tetrahydropyrido[4,3-e][1,4]diazepin-5-one

InChI

InChI=1S/C8H7Cl2N3O/c9-5-3-4-6(7(10)13-5)8(14)12-2-1-11-4/h3,11H,1-2H2,(H,12,14)

InChI Key

GKINRULGMXPRSO-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C(N=C(C=C2N1)Cl)Cl

Origin of Product

United States

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